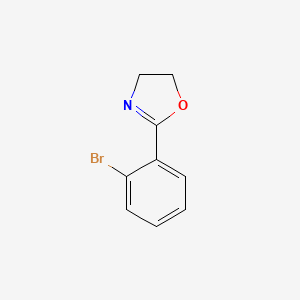

2-(2-Bromophenyl)-4,5-dihydrooxazole

描述

2-(2-Bromophenyl)-4,5-dihydrooxazole (CAS 51816-27-4) is a brominated oxazoline derivative with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol . It features a 2-bromophenyl group attached to the 2-position of a 4,5-dihydrooxazole ring. This compound is a key intermediate in organometallic chemistry, particularly in synthesizing hypercoordinated organotin polymers for materials science applications .

属性

分子式 |

C9H8BrNO |

|---|---|

分子量 |

226.07 g/mol |

IUPAC 名称 |

2-(2-bromophenyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6H2 |

InChI 键 |

CDUVPZJMUCMPDM-UHFFFAOYSA-N |

SMILES |

C1COC(=N1)C2=CC=CC=C2Br |

规范 SMILES |

C1COC(=N1)C2=CC=CC=C2Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-(4-Bromophenyl)-4,5-dihydrooxazole Derivatives

- Structure : Bromine at the para position of the phenyl ring (vs. ortho in the target compound).

- For example, 2-(4-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-14-5) is used in organotin monomer synthesis but exhibits distinct reactivity in cross-coupling reactions due to reduced steric effects .

2-(Fluorophenyl or Methoxyphenyl)-4,5-dihydrooxazole

- Examples :

- 2-(4-Fluorophenyl)-4,5-dihydrooxazole (1j)

- 2-(4-Methoxyphenyl)-4,5-dihydrooxazole (1i)

- Impact : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties. In Ru-catalyzed C–H activation, the fluorophenyl derivative showed higher reactivity due to enhanced electrophilicity, while methoxy-substituted analogues required harsher conditions .

Steric Modifications at the Oxazoline Ring

4,4-Dimethyl Substitution

- Example : 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole (CAS 32664-13-4).

- Impact : The dimethyl groups increase steric bulk, stabilizing the oxazoline ring against ring-opening reactions. This derivative is a preferred precursor for polystannane synthesis due to its enhanced thermal stability .

4-Substituted Bulky Groups

- Examples :

- (R/S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole (CAS 148836-24-2 / 1305322-94-4)

- (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole (CAS 154701-60-7)

- Impact: Bulky substituents like isopropyl or tert-butyl hinder coordination in organometallic complexes, altering polymerization kinetics. The tert-butyl variant (molecular weight: 282.18 g/mol) exhibits lower solubility in polar solvents compared to the target compound .

Extended Aromatic Systems

Biphenyl and Terphenyl Derivatives

- Examples :

- 2-([1,1'-Biphenyl]-2-yl)-4,5-dihydrooxazole (11b)

- 2-([1,1':3',1''-Terphenyl]-2'-yl)-4,5-dihydrooxazole (11b’)

- Impact : Extended π-systems enhance electronic conjugation, making these compounds effective ligands in transition-metal catalysis. However, synthesis yields are lower (10–36%) compared to the target compound due to increased steric demands during C–H arylation .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-4,5-dihydrooxazole | 51816-27-4 | C₉H₈BrNO | 226.07 | 2-Bromophenyl |

| 2-(4-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | 32664-14-5 | C₁₁H₁₂BrNO | 254.13 | 4-Bromophenyl, 4,4-dimethyl |

| (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole | 154701-60-7 | C₁₃H₁₆BrNO | 282.18 | 2-Bromophenyl, 4-tert-butyl |

| 2-([1,1'-Biphenyl]-2-yl)-4,5-dihydrooxazole | N/A | C₁₅H₁₃NO | 223.27 | Biphenyl |

Key Research Findings

- Steric vs. Electronic Effects : Ortho-bromine in the target compound provides steric hindrance that stabilizes hypercoordinated tin complexes, whereas para-substituted analogues favor electronic conjugation .

- Reactivity in Catalysis : Fluorophenyl derivatives exhibit superior reactivity in Ru-catalyzed C–H arylation compared to brominated compounds, attributed to their electron-deficient aromatic rings .

- Biological Activity : Difluorophenyl variants demonstrate enhanced pesticidal activity due to improved metabolic stability .

准备方法

Reaction Conditions and Mechanism

- Acid Chloride Formation :

2-Bromobenzoic acid is treated with SOCl₂ in dichloromethane (DCM) at 0°C, generating 2-bromobenzoyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction. - Amidation :

The acid chloride reacts with 2-aminoethanol in the presence of triethylamine (Et₃N) to form N-(2-hydroxyethyl)-2-bromobenzamide. - Cyclization :

SOCl₂ is reintroduced to dehydrate the amide, forming the oxazoline ring. The reaction proceeds via an imide tautomer intermediate, as evidenced by NMR studies.

Critical Parameters :

- Temperature : Yields drop significantly above 0°C due to side reactions (e.g., hydrolysis or polymerization).

- Solvent : Anhydrous DCM minimizes competing hydrolysis.

Modified Cyclization with Triphenylphosphine and Carbon Tetrachloride

An alternative method employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in acetonitrile to facilitate cyclization. While originally developed for the 4-bromo isomer, this approach is adaptable to the 2-bromo derivative.

Procedure

- Reagent Setup :

N-(2-hydroxyethyl)-2-bromobenzamide is combined with PPh₃ (1.2 equiv) and CCl₄ (2.0 equiv) in acetonitrile. - Reaction Execution :

The mixture is stirred at 20°C for 48 hours, enabling PPh₃ to act as a reducing agent, converting the hydroxyl group into a leaving group. - Workup :

The product is purified via flash chromatography, yielding 790 mg (72%) of 2-(2-bromophenyl)-4,5-dihydrooxazole.

Advantages :

- Avoids SOCl₂, which is corrosive and requires careful handling.

- Compatible with moisture-sensitive substrates due to the inert solvent.

Two-Step Process via Benzamide Intermediate

A two-step protocol reported by Maiden et al. (2015) involves initial benzamide formation followed by cyclization:

Step 1: Synthesis of N-(1-Hydroxy-2-Methylpropan-2-yl)-2-Bromobenzamide

2-Bromobenzoic acid is condensed with 2-amino-2-methylpropanol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction proceeds in DCM at 0°C, yielding the benzamide in 82%.

Step 2: Cyclization with SOCl₂

The benzamide is treated with excess SOCl₂ at room temperature for 24 hours. After quenching with diethyl ether, the oxazoline precipitates as a white solid.

Yield : 79.4% after recrystallization.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Challenges

Cyclization Mechanism

The reaction proceeds through an imide tautomer intermediate , where the hydroxyl group is activated by SOCl₂ to form a chlorosulfite intermediate. Intramolecular nucleophilic attack by the amine nitrogen then closes the oxazoline ring.

Key Challenges

- Hydrolysis Sensitivity : The oxazoline ring is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous solvents and rapid workup.

- Byproduct Formation : Over-acylation or incomplete cyclization may occur at elevated temperatures, requiring chromatography for purification.

Industrial Considerations

While academic studies focus on batch synthesis, industrial production would benefit from:

- Continuous Flow Reactors : To enhance heat transfer and reduce reaction times.

- Solvent Recycling : Acetonitrile and DCM can be recovered via distillation to minimize costs.

常见问题

Q. Table 1: Representative Synthetic Protocols

| Derivative | Key Reagents | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Compound 10 (Organotin) | Triphenyltin chloride, Pd(PPh₃)₄ | 68 | ¹H NMR, ¹¹⁹Sn NMR, X-ray |

| Polymer 16 | Wilkinson catalyst (RhCl(PPh₃)₃), Wurtz coupling | 45 (Mn ~8,000) | GPC, FT-IR |

Basic: How do substituents on the dihydrooxazole ring influence the compound's reactivity and stability?

Methodological Answer:

Substituents at the 4-position (e.g., methyl, isopropyl) and aryl groups at the 2-position significantly alter steric and electronic properties:

- Steric effects : Bulky groups (e.g., tert-butyl) hinder coordination in catalytic applications but enhance thermal stability .

- Electronic effects : Electron-withdrawing groups (e.g., bromophenyl) increase electrophilicity, facilitating nucleophilic aromatic substitution .

- Ortho vs. para substituents : Ortho-bromophenyl derivatives exhibit restricted rotation, leading to atropisomerism, while para-substituted analogs show enhanced π-stacking in polymers .

Q. Table 2: Substituent Effects on Reactivity

Advanced: What methodologies are used to incorporate this compound into organometallic complexes for catalytic applications?

Methodological Answer:

The compound serves as a precursor for chiral ligands in asymmetric catalysis. Key strategies include:

- Phosphine-functionalization : Introducing diphenylphosphine groups at the 2-position enables coordination to transition metals (e.g., Pd, Rh) for cross-coupling or hydrogenation reactions .

- Tin complexation : Hypercoordinated organotin derivatives (e.g., 2-(chlorodiphenylstannyl)phenyl) are synthesized via transmetallation, enabling use in Stille couplings .

- Polymer-supported catalysts : Dehydrogenative polymerization with Wilkinson catalysts produces reusable catalytic frameworks .

Q. Critical Parameters :

- Ligand-to-metal ratio (1:1 to 2:1) impacts catalytic turnover.

- Solvent polarity (e.g., THF vs. DMF) modulates reaction rates in asymmetric induction .

Advanced: How can conflicting data on reaction yields in organotin derivative syntheses be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 45–68% for organotin derivatives ) arise from:

- Catalyst loading : Higher Pd(PPh₃)₄ concentrations (5 mol%) improve Stille coupling efficiency but risk side reactions.

- Purification challenges : Organotin complexes often require chromatography on deactivated silica to prevent decomposition .

- Moisture sensitivity : Strict anhydrous conditions are critical; trace water hydrolyzes Sn–C bonds, reducing yields .

Q. Resolution Workflow :

Replicate protocols under inert atmospheres (N₂/Ar).

Optimize catalyst-to-substrate ratios via Design of Experiments (DoE).

Use alternative coupling agents (e.g., CuI for Ullmann-type reactions) .

Advanced: What strategies are employed to analyze the mechanism of asymmetric catalysis involving this compound?

Methodological Answer:

Mechanistic studies combine experimental and computational approaches:

- Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- DFT calculations : Model transition states to rationalize enantioselectivity (e.g., in Pd-catalyzed allylic alkylation) .

- In situ monitoring : Raman spectroscopy tracks ligand-metal coordination dynamics during catalysis .

Case Study :

(S)-4-(tert-Butyl)-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole achieves >90% ee in asymmetric hydrogenation via a trigonal-bipyramidal Pd intermediate, confirmed by XAS .

Basic: How is the biological activity of this compound evaluated in pharmaceutical research?

Methodological Answer:

- Enzyme inhibition assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods .

- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) quantifies intracellular accumulation in cancer cell lines .

- SAR analysis : Compare IC₅₀ values of analogs (e.g., pyridyl vs. phenyl substituents) to identify pharmacophores .

Q. Table 3: Biological Activity Comparison

Advanced: What are the challenges in synthesizing enantiopure this compound derivatives?

Methodological Answer:

- Chiral resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) or enzymatic kinetic resolution .

- Asymmetric synthesis : Employ Evans auxiliaries or Jacobsen epoxidation to install stereocenters .

- Atropisomerism : Dynamic resolution via crystallization-induced asymmetric transformation (CIAT) for ortho-substituted derivatives .

Case Study :

(R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole was resolved using (R)-Binap-Ru complexes, achieving 99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。